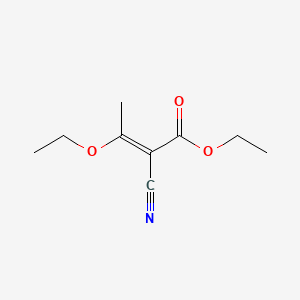

Ethyl (E)-2-cyano-3-ethoxycrotonate

Übersicht

Beschreibung

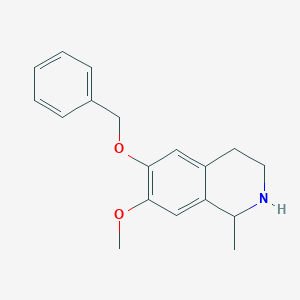

Ethyl (E)-2-cyano-3-ethoxycrotonate, also known as ethyl cyanoacrylate, is a type of cyanoacrylate ester that is used in a wide range of laboratory experiments and scientific research applications. It is a colorless, crystalline solid with a pungent odor and a melting point of 42-44°C. Ethyl cyanoacrylate is a versatile material with a number of advantages and limitations for use in laboratory experiments. It has a wide range of applications in biochemical and physiological research and has been used in a variety of studies, including those on enzymes, proteins, DNA, and cancer cells.

Wissenschaftliche Forschungsanwendungen

Tin Analogs of the Vinylogous Reformatsky Reaction

Ethyl-4-(tri-n-butyltin)-3-methyl crotonate and ethyl 4-(tri-n-butyltin)-3-methoxycrotonate were studied for their reactivity with benzaldehyde and cyclohexanone. These compounds demonstrate significant potential in controlling the course of dienolate additions to carbonyl compounds under acid-catalyzed conditions, showcasing the versatility of ethyl crotonate derivatives in organic synthesis (Fan & Hudlický, 1989).

Synthesis of Pyranones and Pyrazolones

Research involving the reaction of ethyl γ-bromo-β-methoxycrotonate with various carbonyl compounds to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones indicates the compound's utility in constructing complex heterocyclic structures. These findings underline the role of ethyl crotonate derivatives in heterocyclic chemistry (Shandala, Ayoub, & Mohammad, 1984).

Environmental and Safety Aspects

In environmental research, ethoxylation, a process related to ethyl (E)-2-cyano-3-ethoxycrotonate through ethoxylate groups, is significant for understanding the fate of surfactants in sewage treatment. Studies have shown that ethoxylates are effectively removed in sewage treatment, which is essential for assessing the environmental impact of these substances (Morrall et al., 2006).

Industrial Applications

Ethoxylation reactions, crucial for producing non-ionic surfactants and polymers, involve key principles applicable to this compound. This process is significant for the industrial synthesis of materials with varied applications, highlighting the importance of understanding the kinetics and reactor design for safe and efficient production (Santacesaria, Tesser, & Di Serio, 2018).

Wirkmechanismus

Target of Action

Ethyl (E)-2-cyano-3-ethoxycrotonate is a chemical compound that is often used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

It’s known that it’s used in the synthesis of indole derivatives . These derivatives interact with various biological targets, leading to a range of effects.

Biochemical Pathways

It’s known that indole derivatives, which this compound helps synthesize, can influence a variety of biochemical pathways .

Result of Action

The result of the action of this compound is the synthesis of indole derivatives . These derivatives have various biological activities and are used for the treatment of different types of disorders in the human body .

Action Environment

The action environment of this compound is typically a laboratory setting where it is used in the synthesis of indole derivatives . Environmental factors that could influence its action, efficacy, and stability include temperature, pH, and the presence of other chemicals in the reaction mixture.

These derivatives have various biological activities and are used for the treatment of different types of disorders in the human body .

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-ethoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXFOGAYPIPTKF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C(\C#N)/C(=O)OCC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1594083.png)

![2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan](/img/structure/B1594089.png)